N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine
Description
N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C12H16F3N5 |
|---|---|
Molecular Weight |
287.28 g/mol |
IUPAC Name |
N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-2-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C12H16F3N5/c1-8(2)20-10(4-5-17-20)16-6-9-7-19(3)18-11(9)12(13,14)15/h4-5,7-8,16H,6H2,1-3H3 |
InChI Key |
GZBJFHITSRUUME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)NCC2=CN(N=C2C(F)(F)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine typically involves multiple steps:
Condensation Reaction: The initial step involves the condensation of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride to form the pyrazole ring.
Cyclization: The acylated product is then cyclized in a mixed solvent of methanol and water.
Functionalization: The final step involves the functionalization of the pyrazole ring to introduce the isopropyl and amine groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale batch reactors are used to carry out the condensation, acylation, and cyclization reactions.
Flow Chemistry: Continuous flow reactors are employed for the functionalization steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-(trifluoromethyl)-1H-pyrazole: A precursor in the synthesis of the target compound.
1-methyl-5-(trifluoromethyl)-1H-pyrazole: An isomer with similar chemical properties.
1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: Used in the synthesis of bioactive molecules.
Uniqueness
N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both trifluoromethyl and isopropyl groups enhances its stability and reactivity, making it a valuable compound in various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
